molecular formula C13H24N2O3 B14161621 methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate CAS No. 955966-33-3

methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate

Cat. No.: B14161621
CAS No.: 955966-33-3
M. Wt: 256.34 g/mol
InChI Key: YCYFSVSJLZKBLK-NSHDSACASA-N
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Description

Methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.

    Amidation Reaction: The carbonyl group is introduced through an amidation reaction, where the piperidine derivative reacts with a suitable carboxylic acid derivative under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4R)-4-methylpiperidine-2-carboxylate hydrochloride
  • 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride
  • 1-Ethylpiperidine-4-carboxylic acid hydrochloride

Uniqueness

Methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

955966-33-3

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate

InChI

InChI=1S/C13H24N2O3/c1-9(2)11(12(16)18-4)14-13(17)15-7-5-10(3)6-8-15/h9-11H,5-8H2,1-4H3,(H,14,17)/t11-/m0/s1

InChI Key

YCYFSVSJLZKBLK-NSHDSACASA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)N[C@@H](C(C)C)C(=O)OC

Canonical SMILES

CC1CCN(CC1)C(=O)NC(C(C)C)C(=O)OC

solubility

34 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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